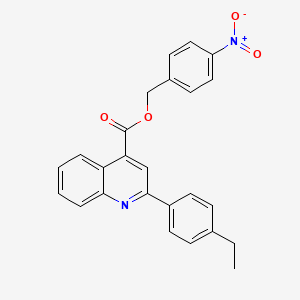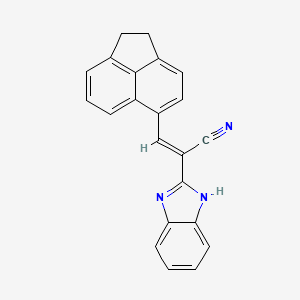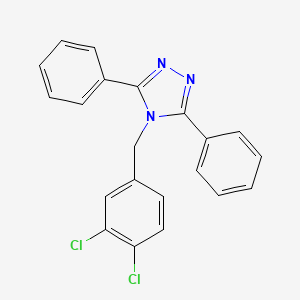![molecular formula C13H10ClN3O2S B11076657 N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11076657.png)
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is a heterocyclic compound that belongs to the class of imidazothiazines This compound is characterized by its unique structure, which includes a thiazine ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Formation of the Thiazine Ring: The thiazine ring is formed by the reaction of a thioamide with a haloketone.
Fusion of Rings: The imidazole and thiazine rings are fused together through a cyclization reaction, often catalyzed by a base such as sodium hydride.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazothiazoles: Compounds with similar fused ring structures but different substituents.
Thiazolotriazoles: Compounds with a thiazole ring fused with a triazole ring.
Benzothiazines: Compounds with a benzene ring fused with a thiazine ring.
Uniqueness
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is unique due to the presence of the chlorophenyl group and the carboxamide group, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C13H10ClN3O2S |
|---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-12(19)10-7-11(18)17-5-4-15-13(17)20-10/h1-3,6-7H,4-5H2,(H,16,19) |
InChI Key |
KAGXXZDLVYMHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11076591.png)
![N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B11076593.png)
![ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076605.png)
![N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)
![6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11076616.png)

![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B11076627.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11076632.png)
![(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11076643.png)

![1-{3-[3-(3-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11076655.png)

![1',2,2-trimethyl-6'-nitro-1',4'-dihydro-2'H-spiro[1,3-dioxane-5,3'-quinoline]-4,6-dione](/img/structure/B11076663.png)

